N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine
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Overview
Description
N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine is a chemical compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 4-ethoxyaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazoline ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxazoles, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-Ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
N-(4-Ethoxyphenyl)retinamide: Used as an internal standard in chromatography.
Uniqueness
N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine is unique due to its oxazoline ring structure, which imparts distinct chemical reactivity and potential biological activities. Unlike phenacetin, which is primarily known for its analgesic properties, this compound is being explored for a broader range of applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c1-2-14-10-5-3-9(4-6-10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
InChI Key |
HXMOKFRFLWAPQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NCCO2 |
Origin of Product |
United States |
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